N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is a chemical compound known for its significant role in various scientific and medical applications. This compound is structurally related to folic acid derivatives and has been studied for its potential therapeutic properties, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide typically involves the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium iodide for alkylation, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of the intermediate product yields this compound .
Scientific Research Applications
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis .
Comparison with Similar Compounds
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is similar to other folic acid derivatives, such as methotrexate and aminopterin. it is unique in its specific structure and the particular pathways it affects . Similar compounds include:
Properties
CAS No. |
57963-43-6 |
---|---|
Molecular Formula |
C15H16N8O |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N8O/c1-8(24)20-10-4-2-9(3-5-10)18-6-11-7-19-14-12(21-11)13(16)22-15(17)23-14/h2-5,7,18H,6H2,1H3,(H,20,24)(H4,16,17,19,22,23) |
InChI Key |
FRUWZLKZIBPWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.